molecular formula C6H13NO2S B7903511 3,5-Dimethyl-thiomorpholine 1,1-dioxide

3,5-Dimethyl-thiomorpholine 1,1-dioxide

Cat. No.: B7903511
M. Wt: 163.24 g/mol
InChI Key: BRKRIHZFDSVSJC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-thiomorpholine 1,1-dioxide is an organic compound with the molecular formula C6H13NO2S It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 3 and 5 positions and a sulfone group at the 1,1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with potassium permanganate under controlled conditions to introduce the sulfone group. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: N-alkylated or N-acylated thiomorpholine derivatives.

Scientific Research Applications

3,5-Dimethyl-thiomorpholine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine 1,1-dioxide: Lacks the methyl groups at the 3 and 5 positions.

    3-Methyl-thiomorpholine 1,1-dioxide: Contains a single methyl group at the 3 position.

    5-Methyl-thiomorpholine 1,1-dioxide: Contains a single methyl group at the 5 position.

Uniqueness

3,5-Dimethyl-thiomorpholine 1,1-dioxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation may enhance its stability and alter its interaction with biological targets compared to its mono-methylated or non-methylated counterparts .

Properties

IUPAC Name

3,5-dimethyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5-3-10(8,9)4-6(2)7-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKRIHZFDSVSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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